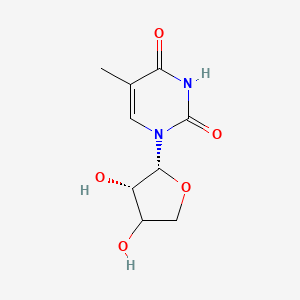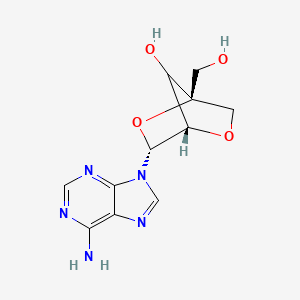
1,9-Dibromononane-D18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dibromononane-D18 is a deuterium-labeled version of 1,9-Dibromononane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 1,9-Dibromononane-D18 involves the deuteration of 1,9-Dibromononane. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. Industrial production methods may involve large-scale deuteration processes to ensure high purity and yield of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
1,9-Dibromononane-D18 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction Reactions: The compound can be reduced to form nonane or other derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,9-Dibromononane-D18 is widely used in scientific research, including:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: The compound is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It aids in drug development by providing insights into the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Wirkmechanismus
The mechanism of action of 1,9-Dibromononane-D18 involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, allowing for the tracking and quantification of the compound. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable information for drug development and other research applications .
Vergleich Mit ähnlichen Verbindungen
1,9-Dibromononane-D18 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,9-Dibromononane: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
1,8-Dibromooctane: A similar compound with one less carbon atom, used in various chemical reactions and research applications.
1,10-Dibromodecane: A similar compound with one more carbon atom, also used in chemical synthesis and research
Eigenschaften
Molekularformel |
C9H18Br2 |
|---|---|
Molekulargewicht |
304.16 g/mol |
IUPAC-Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Kanonische SMILES |
C(CCCCBr)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)

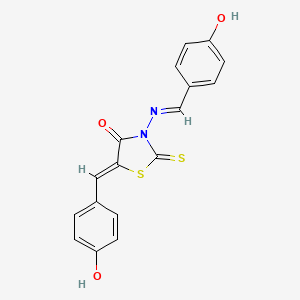

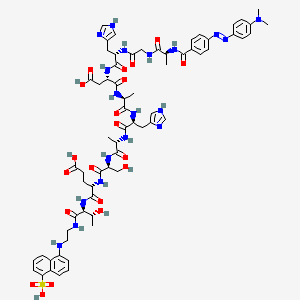
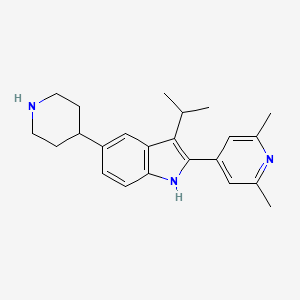
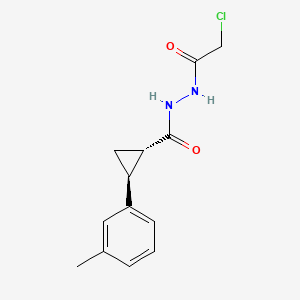
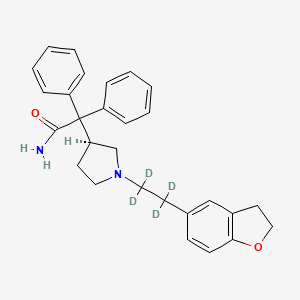
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
